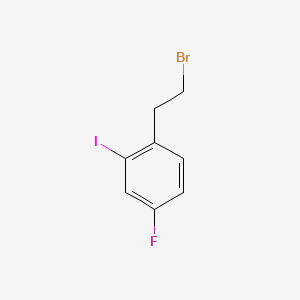

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene

Description

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene (CAS: 2353576-55-1; IUPAC name: 1-(2-bromoethyl)-4-fluoro-2-iodobenzene) is a halogenated aromatic compound with the molecular formula C₆H₃BrFI and a molar mass of 300.89 g/mol . Its structure features a bromoethyl side chain (-CH₂CH₂Br) at position 1, a fluorine atom at position 4, and an iodine atom at position 2 of the benzene ring. The compound is characterized by a high density (2.3 g/mL at 25°C), attributed to the heavy iodine atom . It is commercially available at 95% purity and is likely utilized in pharmaceutical or materials research due to its reactive halogen substituents .

Properties

Molecular Formula |

C8H7BrFI |

|---|---|

Molecular Weight |

328.95 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-fluoro-2-iodobenzene |

InChI |

InChI=1S/C8H7BrFI/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |

InChI Key |

JTZDUVICLSFILD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)I)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-fluoro-2-iodobenzene with 2-bromoethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of radiolabeled tracers for imaging studies.

Medicine: It is investigated for its potential as a precursor in the synthesis of therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of halogens on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of new carbon-halogen or carbon-carbon bonds. The compound’s reactivity is influenced by the electronic effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-(2-bromoethyl)-4-fluoro-2-iodobenzene and analogous bromoethyl- or halogen-substituted benzene derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | CAS Number | Purity (%) | Storage Conditions | Yield (%)* |

|---|---|---|---|---|---|---|---|

| 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene | C₆H₃BrFI | 300.89 | Br-(CH₂)₂, F, I | 2353576-55-1 | 95 | - | - |

| 1-(2-Bromoethyl)-4-methoxybenzene | C₉H₁₀BrO | 229.08 | Br-(CH₂)₂, OCH₃ | - | - | - | 37 |

| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | Br-(CH₂)₂, H | - | - | - | 20 |

| 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | C₉H₈BrF₃ | 253.06 | Br-(CH₂)₂, CF₃ | - | - | - | 51 |

| 1-(2-Bromoethyl)-2-chlorobenzene | C₈H₈BrCl | 219.50 | Br-(CH₂)₂, Cl | 16793-91-2 | >97.0 | 0–6°C | - |

| 4-(2-Bromoethyl)-1,2-difluorobenzene | C₈H₇BrF₂ | 221.04 | Br-(CH₂)₂, F (positions 1,2) | 175018-77-6 | >97.0 | 0–6°C | - |

| 4-Bromo-2-ethyliodobenzene | C₈H₈BrI | 297.96 | Br, C₂H₅, I | 175278-30-5 | 97 | - | - |

*Yields derived from (alkylation reactions with tert-butyl carbamate derivatives).

Key Observations:

Halogen Effects: The iodine substituent in the target compound contributes to its significantly higher molar mass (300.89 g/mol) compared to non-iodinated analogues (e.g., 1-(2-bromoethyl)-2-chlorobenzene: 219.50 g/mol) . Fluorine and trifluoromethyl groups enhance electrophilic reactivity, as evidenced by higher yields (51%) in 1-(2-bromoethyl)-3-(trifluoromethyl)benzene synthesis compared to methoxy-substituted derivatives (37%) .

Stability and Storage :

- Compounds like 1-(2-bromoethyl)-2-chlorobenzene require refrigeration (0–6°C), suggesting thermal instability, while the target compound’s storage conditions are unspecified .

Synthetic Utility: Bromoethyl groups are common intermediates in drug synthesis.

Reactivity and Functional Group Interactions

- Electron-Withdrawing Effects : The iodo and fluoro substituents on the benzene ring create a strong electron-deficient aromatic system, making the compound susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling or halogen exchange). This contrasts with methoxy-substituted derivatives, where electron-donating groups reduce reactivity .

- Side Chain Reactivity : The bromoethyl (-CH₂CH₂Br) group can undergo elimination or nucleophilic substitution, similar to (2-bromoethyl)benzene, but steric and electronic effects from adjacent halogens may alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.